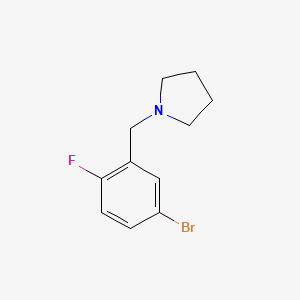

1-(5-Bromo-2-fluorobenzyl)pyrrolidine

Overview

Description

Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-fluorobenzyl)pyrrolidine” can be represented by the linear formula C11H11BrFNO . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Bromo-2-fluorobenzyl)pyrrolidine” are not detailed in the literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. For instance, some pyrrolidine derivatives are known to exhibit antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .Scientific Research Applications

Synthesis and Reaction Studies

- 1-(5-Bromo-2-fluorobenzyl)pyrrolidine derivatives have been utilized in the synthesis of fluorophenyl nitroxides, serving as versatile synthons in reactions like nucleophilic replacement, enabling the creation of various derivatives for further research (Hankovszky et al., 1989).

Radioligand Preparation for PET

- Compounds similar to 1-(5-Bromo-2-fluorobenzyl)pyrrolidine, like NCQ 115, have been developed as fluorine-18-labelled radioligands, useful in positron emission tomography (PET) for brain imaging and studying dopamine D-2 receptors (Halldin et al., 1994).

Crystal Structure Analysis

- Research on compounds structurally similar to 1-(5-Bromo-2-fluorobenzyl)pyrrolidine has led to the understanding of complex crystal structures and the role of different cations in intermolecular interactions and crystal packing (Jing & Img, 2003).

Binding Properties Studies

- Derivatives of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine have been synthesized to study their binding properties with dopamine D2 receptors, contributing to our understanding of neurotransmitter systems (Hall et al., 1991).

Antioxidant and Anticholinergic Activities

- Some derivatives of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine have shown significant antioxidant and anticholinergic activities, highlighting their potential in therapeutic applications (Rezai et al., 2018).

Ion-Pair Nickel Complex Studies

- Research involving 1-(5-Bromo-2-fluorobenzyl)pyrrolidine derivatives in ion-pair nickel complexes has contributed to the understanding of their structural and magnetic properties, relevant in materials science (Xie et al., 2003).

Aldose Reductase Inhibitor Development

- Analogues of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine have been synthesized as potent aldose reductase inhibitors, offering insights into treatments for diabetic complications (Negoro et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Bromo-5-fluorobenzoyl)pyrrolidine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDSQMHNVXFRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-fluorobenzyl)pyrrolidine | |

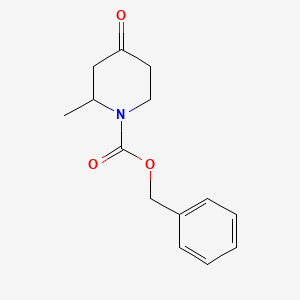

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)